(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-4-3-11-24(13-15)14-19-20(25)10-9-18-22(26)21(28-23(18)19)12-16-5-7-17(27-2)8-6-16/h5-10,12,15,25H,3-4,11,13-14H2,1-2H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCMNMSLZNWTCC-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b]furan-3-one typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxybenzofuran-3-one with 4-methoxybenzaldehyde in the presence of a base, followed by the addition of 3-methylpiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 287.33 g/mol. The structure features a benzofuran core with hydroxyl and methoxy functional groups, which are critical for its biological activity.
Anticancer Activity
Research has indicated that derivatives of benzofuran compounds possess significant anticancer properties. For instance, studies have shown that certain benzofuran derivatives exhibit selective cytotoxicity against various cancer cell lines. The presence of hydroxyl and methoxy groups in this compound may enhance its ability to interact with biological targets involved in cancer progression .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position the compound as a candidate for developing treatments for neurological disorders such as depression or anxiety .
Antioxidant Properties
Benzofuran derivatives have also been recognized for their antioxidant activities. The hydroxyl groups in the structure may contribute to scavenging free radicals, thus providing protective effects against oxidative stress-related diseases. Research has demonstrated that certain compounds in this class can significantly reduce oxidative damage in cellular models .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, a series of benzofuran derivatives were evaluated for their anticancer effects against human breast cancer cells. The results indicated that compounds with similar structural motifs to (2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one exhibited IC50 values in the micromolar range, indicating potent activity against tumor growth .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of a related benzofuran derivative in an animal model of Parkinson's disease. The findings suggested that administration of the compound led to significant improvements in motor function and reduced neuronal loss, implicating its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Hydrogen Bonding and Crystal Packing
The hydroxyl group at position C6 facilitates hydrogen bonding, as observed in similar benzofuran derivatives. Etter’s graph-set analysis () predicts that such interactions may stabilize crystal lattices or enhance solubility. For example:
Bioactivity Considerations
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound and may enhance binding to receptors requiring electron-rich aromatic systems, whereas the 4-fluoro group in could improve oxidative stability .
- Substituent Bulk : The (3-methylpiperidin-1-yl)methyl group in the target compound may confer blood-brain barrier penetration, unlike the hydrophilic hydroxyethyl-piperazine in , which could favor peripheral activity .
Computational and Crystallographic Insights
Tools like SHELXL () and ORTEP-3 () are critical for resolving molecular conformations. For example:
Biological Activity
The compound (2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that belongs to the benzofuran class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound suggest that it may exhibit various therapeutic properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuran core, hydroxyl and methoxy groups, and a piperidine moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that benzofuran derivatives, including the compound in focus, exhibit significant anticancer properties. A study highlighted that related benzofuran compounds demonstrated cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells. The mechanism of action often involves the inhibition of key signaling pathways such as AKT and PLK1, leading to reduced cell proliferation and increased apoptosis in cancerous cells .
Table 1: Cytotoxicity of Related Benzofuran Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCC1019 | A549 | 16.4 | Inhibition of AKT |
| Compound 3 | K562 | 0.1 | Induction of apoptosis |
| Compound 7a | EAC | Varies | DNA interaction |
Antioxidant Activity
Benzofuran derivatives have also been noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases . The presence of hydroxyl groups in the structure enhances these antioxidant activities.
Antibacterial Activity
Preliminary studies suggest that certain benzofuran derivatives possess antibacterial properties. The introduction of specific substituents on the benzofuran ring has been linked to enhanced antibacterial efficacy against various strains of bacteria .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is heavily influenced by their structural components. Key findings from SAR studies include:
- Hydroxyl Groups : Essential for enhancing anticancer and antioxidant activities.
- Methoxy Substituents : Contribute to increased lipophilicity and improved membrane permeability.
- Piperidine Moiety : Enhances binding affinity to biological targets, thus improving efficacy .
Case Studies
Several case studies have investigated the biological activity of similar benzofuran compounds:
- Study on MCC1019 : This derivative was tested against lung adenocarcinoma cells (A549) and showed significant inhibition of cell growth through the activation of apoptotic pathways.
- Antioxidant Evaluation : A series of benzofuran derivatives were screened for their ability to scavenge DPPH radicals, demonstrating a correlation between hydroxyl substitution and antioxidant potency.
Q & A
Q. What is the synthetic route for preparing (2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one?
- Methodological Answer: The synthesis typically involves a multi-step process:
Core formation: Condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 4-methoxybenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to form the (Z)-configured benzylidene moiety .
Functionalization: Introduction of the 3-methylpiperidin-1-ylmethyl group via nucleophilic substitution or Mannich reaction, using 3-methylpiperidine and formaldehyde under controlled pH and temperature .
Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization to isolate the pure Z-isomer.
- Monitoring: Reaction progress tracked via TLC and intermediate structures confirmed by -NMR .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- - and -NMR: Assign proton environments (e.g., methoxy singlet at ~3.8 ppm, benzylidene vinyl protons) and carbon backbone .
- IR Spectroscopy: Identify key functional groups (e.g., hydroxyl stretch ~3400 cm⁻¹, carbonyl stretch ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography (if available): Resolve stereochemical ambiguity in the Z-configuration .
Q. What functional groups in this compound influence its reactivity and biological interactions?
- Methodological Answer: Key functional groups include:
- Hydroxyl group (6-position): Participates in hydrogen bonding and acid-base reactions; critical for antioxidant or enzyme inhibitory activity .
- Benzylidene moiety (Z-configuration): Dictates geometric selectivity in target binding (e.g., receptor pockets) .
- 3-Methylpiperidinylmethyl group: Enhances lipophilicity and modulates pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer:
- Variable Substituents: Synthesize derivatives with modified substituents (e.g., halogenation of the benzylidene ring, substitution of the piperidine methyl group) .
- Biological Assays: Test derivatives in target-specific assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity .
- Statistical Modeling: Use QSAR models to predict optimal substituent patterns based on electronic (Hammett constants) and steric (Taft parameters) descriptors .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer:
- Advanced NMR Techniques: Employ 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling patterns .
- Computational Validation: Compare experimental data with density functional theory (DFT)-calculated chemical shifts and coupling constants .
- Isomer Purity Check: Use chiral HPLC or polarimetry to rule out contamination by E-isomers or diastereomers .
Q. What computational methods are suitable for predicting this compound’s electronic properties and binding modes?
- Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO) .
- Molecular Dynamics (MD) Simulations: Simulate binding interactions with target proteins (e.g., using GROMACS) to assess stability and key residue interactions .
- Docking Studies: Use AutoDock Vina to predict binding affinities and poses in silico before experimental validation .
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Catalyst Selection: Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity in the benzylidene formation step .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity across studies: How to address?
- Methodological Answer:
- Assay Standardization: Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic Stability Testing: Evaluate compound stability in plasma (e.g., LC-MS/MS) to rule out degradation artifacts .
- Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity of observed bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
